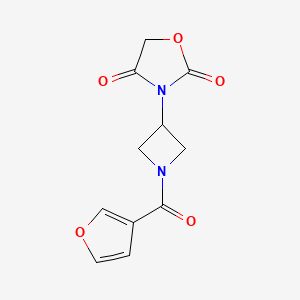
3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a chemical compound that belongs to the class of oxazolidinone antibiotics. It has been extensively studied due to its potential therapeutic applications in the treatment of bacterial infections.
Aplicaciones Científicas De Investigación
Synthetic Chemistry
Atom-Economical and Metal-Free Synthesis : A study highlights the atom-economical and metal-free synthesis of multisubstituted furans from intramolecular aziridine ring opening, demonstrating a method where all atoms in the starting material are retained in the final product. This approach is significant for the synthesis of complex molecules, including those related to "3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione" (N. Yadav, Hyeonsu Jeong, & H. Ha, 2017).
Synthesis of Functionalized Pyrimidines : Another research effort focuses on the synthesis of functionalized 1H-Pyrimidine-2-ones/thiones, pyridazine, and imidazole derivatives, showcasing the versatility of furan compounds in creating heterocyclic architectures which are pivotal in drug development and material science (E. Sarıpınar et al., 2006).
Material Science
Flash Vacuum Pyrolysis : The application of flash vacuum pyrolysis of oxazolidine-2,4-diones is studied, illustrating the method's efficiency in generating α-lactams, a class of compounds including aziridinones, from oxazolidine-2,4-diones. This process is crucial for developing materials with specific chemical properties (R. Aitken & A. Thomas, 2002).
Pharmacology
Novel Fungicide Development : Famoxadone, a new agricultural fungicide, exemplifies the practical application of oxazolidinone compounds in developing plant protection agents. This compound showcases the role of oxazolidinone derivatives in agriculture, highlighting their potential to control plant pathogens (J. A. Sternberg et al., 2001).
Propiedades
IUPAC Name |
3-[1-(furan-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c14-9-6-18-11(16)13(9)8-3-12(4-8)10(15)7-1-2-17-5-7/h1-2,5,8H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOZQNWIGDPILW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=COC=C2)N3C(=O)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Furan-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

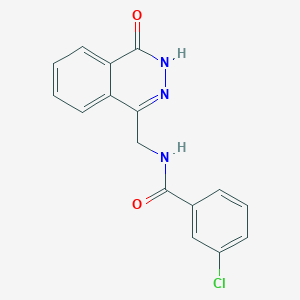
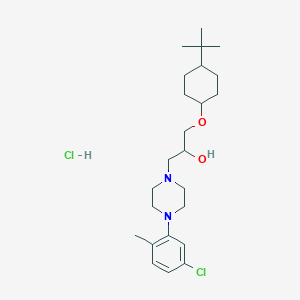

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2382293.png)
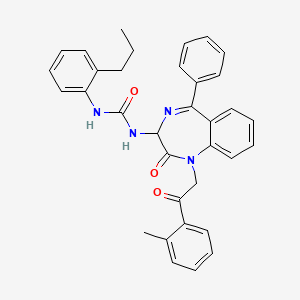
![N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2382299.png)
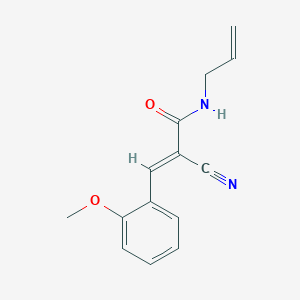
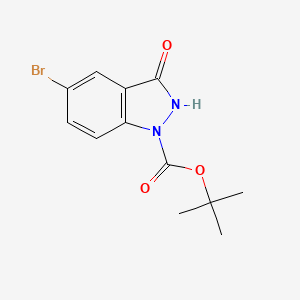
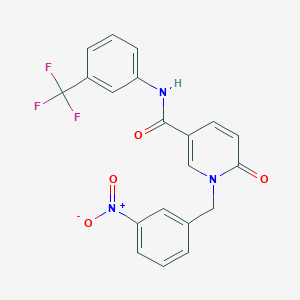
![2-[(1R,6S)-7-Bicyclo[4.1.0]heptanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2382303.png)
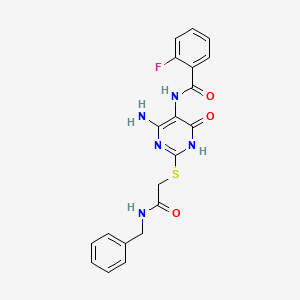
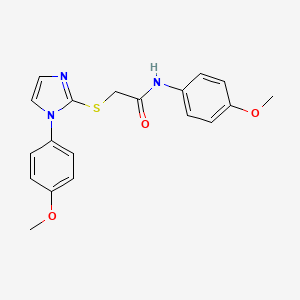
![N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide](/img/structure/B2382307.png)
